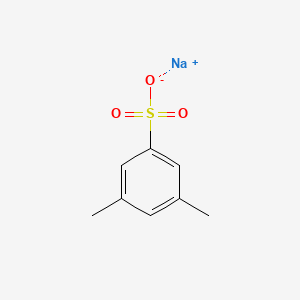

Sodium 5-m-xylene sulfonate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9NaO3S |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

sodium;3,5-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-3-7(2)5-8(4-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

RIQKQQLKIBMABS-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies of Sodium 5 M Xylene Sulfonate

Sulfonation Processes for Aromatic Hydrocarbons in Sodium 5-m-Xylene Sulfonate Production

The foundational step in producing this compound is the sulfonation of m-xylene (B151644). This reaction involves introducing a sulfo group (-SO3H) onto the aromatic ring of m-xylene. The commercial manufacturing process typically involves reacting xylene with sulfuric acid to form an intermediate, which is then neutralized. procurementresource.com

Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide (SO3). google.comechemi.comchemicalforums.com The choice of agent and reaction conditions significantly impacts the reaction rate and the formation of byproducts, such as sulfones. google.com

The reaction with sulfuric acid is an equilibrium process where water is generated as a byproduct. To drive the reaction to completion, this water is sometimes removed, for instance, through azeotropic distillation. chemithon.com When sulfonating m-xylene, the reaction rate is influenced by the concentration of sulfuric acid, with a limit existing around 68% concentration. google.com For high reaction rates, a molar excess of sulfuric acid is often used. google.com

Key parameters for the sulfonation of m-xylene are tightly controlled to ensure the desired product quality, particularly to minimize the formation of sulfones, an undesirable byproduct. google.com Continuous reaction processes are often preferred in industrial settings to achieve high purity. google.com

| Parameter | Value/Range | Significance | Source |

|---|---|---|---|

| Sulfonating Agent | Concentrated H₂SO₄, Oleum (B3057394), SO₃ | Determines reactivity and potential byproducts. | google.comchemithon.com |

| Reaction Temperature | 70-80°C | Controls reaction rate versus byproduct formation. Temperatures above 80°C significantly increase sulfone production. | google.com |

| Sulfuric Acid Concentration | 70-80 wt% | Affects reaction kinetics and equilibrium. The reaction rate drops significantly at lower concentrations. | google.comgoogle.com |

| Molar Ratio (H₂SO₄ to m-xylene) | 1.3:1 to 1.9:1 | Ensures high conversion of m-xylene. | google.com |

| Process Type | Continuous or Batch | Continuous processes can offer better control over purity and byproduct formation. | google.comchemithon.com |

Following the sulfonation of m-xylene, the resulting acidic intermediate, m-xylene-4-sulfonic acid, must be neutralized to produce the stable sodium salt. This is a standard acid-base reaction.

The neutralizing agent is typically a sodium base, most commonly sodium hydroxide (B78521) (caustic soda). procurementresource.comechemi.comchemicalforums.com The m-xylene-4-sulfonic acid is reacted with the sodium hydroxide solution to yield this compound and water. procurementresource.comgoogle.com The process requires careful control of pH and temperature to ensure complete neutralization without causing degradation of the product. chemithon.com The final product can then be sold as an aqueous solution or dried (e.g., spray-dried) to obtain a solid powder. echemi.comchemicalforums.com The ratio for neutralizing sulfonic acid with caustic soda is generally 1:7, meaning for a given volume of sulfonic acid, one-seventh of that amount is the required volume of caustic soda. capitalresin.com

Industrial Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several critical challenges that must be addressed to ensure safety, efficiency, and product consistency. catsci.compharmaguideline.com

A primary concern is thermal management. The sulfonation reaction is highly exothermic, and the heat generated must be efficiently removed. catsci.com As reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. catsci.com Inadequate heat removal can lead to a "runaway reaction," where the temperature increases uncontrollably, posing significant safety risks and promoting the formation of unwanted byproducts. catsci.com Therefore, robust cooling systems and careful monitoring of reaction calorimetry are essential. catsci.com

The choice of reactor is also a key consideration. The process can be run as a batch or continuous operation. chemithon.com Continuous processes, often utilizing falling film reactors when using SO3, are generally better suited for large-scale production as they offer superior heat and mass transfer, tighter control over reaction conditions, and more consistent product quality. chemithon.com

Process control is paramount. The mole ratio of the sulfonating agent to the m-xylene must be precisely controlled. A variation of as little as 1% in this ratio can be the difference between a high-quality product and off-specification material. chemithon.com This requires sophisticated dosing and mixing systems to maintain a constant and uniform mole ratio throughout the reactor. chemithon.com Other variables such as reaction temperature, neutralization pH, and neutralization temperature also have a profound impact on the final product quality. chemithon.com

| Challenge | Description | Mitigation Strategy | Source |

|---|---|---|---|

| Heat Management (Exotherm) | The sulfonation reaction generates significant heat, which can be difficult to dissipate in large reactors due to a decreasing surface-area-to-volume ratio. | Utilize reactors with high heat transfer efficiency (e.g., falling film reactors), implement robust cooling systems, and perform reaction calorimetry to ensure process safety. | catsci.com |

| Process Control | Maintaining precise control over parameters like mole ratio, temperature, and pH is critical for product quality and safety. | Employ automated control systems, ensure uniform mixing, and use continuous processing for better consistency. Micro-scale mole ratio control is crucial. | chemithon.com |

| Material Handling | Handling large quantities of corrosive materials like sulfuric acid and viscous intermediates requires specialized equipment. | Use corrosion-resistant materials for reactors and piping; design systems capable of handling high-viscosity fluids. | pharmaguideline.com |

| Waste Disposal | Processes using oleum or sulfuric acid can produce significant streams of spent acid as a byproduct. | Recover and sell the byproduct acid or implement process changes to minimize its generation. Waste disposal costs can significantly impact profitability. | chemithon.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to minimize the environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

A key area of focus is the choice of sulfonating agent. Traditional methods using excess sulfuric acid or oleum generate large quantities of spent acid, which presents a significant disposal challenge. chemithon.com A greener alternative is the use of gaseous sulfur trioxide (SO3) diluted with dry air. chemithon.com This process is stoichiometric, meaning it consumes the reactants in the exact ratio required, thus eliminating the spent acid byproduct stream. chemithon.com

Other innovative and sustainable approaches are being explored for sulfonation reactions in general. These include the use of eco-friendly and easy-to-handle sulfur dioxide surrogates, such as thiourea (B124793) dioxide, in combination with air as a green oxidant. researchgate.net The use of inorganic sulfites, which are abundant and inexpensive, as a source for the sulfonyl group is another promising avenue. researchgate.net

Solvent-free reaction conditions represent another green chemistry goal. Mechanochemical approaches, which involve reactions in the solid state mediated by mechanical force, offer a way to synthesize related sulfonamides without the need for solvents. rsc.org While not directly applied to this compound yet, these principles suggest future directions for cleaner production.

Furthermore, technologies like microwave-assisted organic synthesis (MAOS) are being used to produce other sulfonates, such as sodium lignosulfonate, from renewable resources like bagasse. researchgate.net This method can be conducted in a closed system with lower concentrations of reagents and reduced reaction times, showcasing a more energy-efficient and less resource-intensive pathway. researchgate.net

| Aspect | Traditional Approach | Green Chemistry Approach | Source |

|---|---|---|---|

| Sulfonating Agent | Excess concentrated or fuming sulfuric acid (oleum). | Stoichiometric air/SO₃ gas, sulfur dioxide surrogates (e.g., thiourea dioxide), inorganic sulfites. | chemithon.comresearchgate.net |

| Byproducts/Waste | Large quantities of spent sulfuric acid requiring disposal or recovery. | Minimal to no spent acid; byproducts are less hazardous or can be recycled. | chemithon.com |

| Solvents | Often uses the aromatic hydrocarbon itself as the solvent. | Solvent-free methods (mechanochemistry) or use of water as a solvent in some cases. | rsc.orgrsc.org |

| Energy Consumption | Conventional heating methods with potentially long reaction times. | Alternative energy sources like microwave irradiation (MAOS) to reduce reaction time and energy input. | researchgate.net |

Theoretical Frameworks and Mechanisms of Hydrotropic Solubilization by Sodium 5 M Xylene Sulfonate

Molecular Interactions in Sodium 5-m-Xylene Sulfonate-Enhanced Solubilization

The solubilizing power of this compound stems from a complex interplay of molecular interactions between the hydrotrope, the solute, and the aqueous solvent.

One of the proposed mechanisms for hydrotropic solubilization involves the formation of weak, transient complexes between the hydrotrope and the solute molecules. researchgate.net These complexes are thought to arise from various non-covalent interactions, including hydrophobic interactions, van der Waals forces, and potential π-π stacking between the aromatic ring of the hydrotrope and suitable moieties on the solute molecule.

The formation of these hydrotrope-solute complexes effectively shields the hydrophobic portions of the solute from the surrounding water, thereby increasing its apparent solubility. Spectrophotometric studies have provided evidence for the formation of 1:1 complexes between certain solutes and hydrotropes. researchgate.net The stability of these complexes is a key factor in the efficiency of the solubilization process.

Table 2: Research Findings on Solubility Enhancement by Sodium Xylene Sulfonate

| Solute | Hydrotrope Concentration | Observed Solubility Increase | Proposed Interaction |

|---|---|---|---|

| 4-OH-TEMPO | 20 wt% | From 1.18 M to 1.99 M. acs.org | Hydrotrope-solute interactions. acs.org |

| Lecithin | Concentration-dependent | Significant increase in solubility. nih.gov | Cooperative association between hydrotrope and lecithin. nih.gov |

| Poorly soluble drugs | Varies | Significant enhancement. researchgate.net | Hydrotropic solubilization. researchgate.net |

The effectiveness of a hydrotrope is intricately linked to its molecular structure, specifically the balance between its hydrophilic and hydrophobic moieties. researchgate.net The hydrophilic sulfonate group imparts high water solubility to the this compound molecule, which is a prerequisite for its function. wikipedia.org The hydrophobic xylene ring is crucial for interacting with and solubilizing nonpolar solutes.

The Hydrophilic-Lipophilic Balance (HLB) is a concept traditionally used for surfactants, with values typically ranging from 0 to 20. wikipedia.org While not strictly a surfactant, an analogous principle applies to hydrotropes. According to Griffin's method, substances with an HLB value between 16 and 18 are considered solubilizers or hydrotropes. wikipedia.org The optimal balance allows the hydrotrope to effectively interact with both the aqueous environment and the hydrophobic solute, leading to enhanced solubilization.

Thermodynamic and Kinetic Aspects of this compound Solubilization

The process of hydrotropic solubilization can be understood through the lens of thermodynamics and kinetics. The spontaneity and efficiency of this process are governed by changes in Gibbs free energy, enthalpy, and entropy.

The kinetics of hydrotropic solubilization relate to the rate at which the solute dissolves in the hydrotrope solution. The presence of the hydrotrope can increase the mass transfer coefficient of the solute, leading to a faster dissolution rate. researchgate.net The Setschenow constant (Ks) is a measure of the effectiveness of a hydrotrope in increasing the solubility of a solute and can be determined from solubility data. jchps.com

Table 3: Conceptual Thermodynamic Parameters in Hydrotropic Solubilization

| Thermodynamic Parameter | General Observation in Hydrotropic Systems | Implication for Solubilization |

|---|---|---|

| Gibbs Free Energy (ΔG°) | Negative values, decreases with increasing temperature. zenodo.org | Spontaneous process, more favorable at higher temperatures. |

| Enthalpy (ΔH°) | Can be exothermic. zenodo.org | Indicates favorable energetic interactions. |

| Entropy (ΔS°) | Often positive. zenodo.org | Driven by an increase in the overall disorder of the system. |

Solution Behavior and Interfacial Phenomena of Sodium 5 M Xylene Sulfonate

Investigation of Solution Activity through Vapor Pressure Measurements

The solution activity of sodium 5-m-xylene sulfonate in aqueous environments has been scientifically investigated through vapor pressure measurements. researchgate.net These studies are crucial for understanding the thermodynamic properties and intermolecular interactions of the compound in solution. By analyzing the vapor pressure of the solvent as a function of the solute concentration, researchers can determine the mean activities of the hydrotrope. researchgate.net

Findings from these measurements reveal that this compound does not exhibit a sudden change in activity with increasing concentration. This behavior is indicative of a gradual self-association process rather than the abrupt formation of micelles, which is characteristic of many traditional surfactants that have a critical micelle concentration (CMC). researchgate.netatamanchemicals.com This gradual association is a key feature of its action as a hydrotrope, enabling it to increase the solubility of other compounds. researchgate.net

Surface Tension and Interfacial Activity Studies of this compound Solutions

Studies on the interfacial properties of this compound solutions have been conducted to characterize its behavior at interfaces, such as the air-water interface. These investigations typically involve measuring the surface tension of the solution at various concentrations. The compound is described as a wetting agent that helps formulas spread more easily, indicating it possesses surface activity. atamanchemicals.com

Research confirms that surface tension measurements are used to obtain information about the potential association structures of the molecule in solution. researchgate.net Unlike typical surfactants, the aggregation of hydrotropes like sodium xylene sulfonate is often a step-wise process, which is reflected in the steady change of surface tension without a sharp inflection point that would signify a CMC. atamanchemicals.com

| Property | Value | Conditions |

| Surface Tension | 57.5 mN/m | Data for a 41% active solution at 25°C. |

| Form | Liquid | At 25°C. |

| Appearance | Clear to Light-Yellow Liquid | For a 40% solution. |

This table is interactive and contains data sourced from product specifications.

Conductivity and Partial Molar Volume Analysis for Association Structures

To further elucidate the association behavior of this compound in aqueous solutions, conductivity and partial molar volume analyses have been employed. researchgate.net These methods provide insight into how the molecules interact and organize themselves as their concentration increases. As a salt, sodium xylene sulfonate is expected to dissociate completely in aqueous media, which is a prerequisite for conductivity measurements. univarsolutions.com

Rheological Properties of this compound Solutions and Systems

The rheological properties of solutions containing this compound are a key aspect of its functionality in various applications, where it is often used to modify the flow behavior of complex fluids. atamanchemicals.cominnospec.com

This compound is widely recognized as a viscosity modifier, specifically a viscosity reducer, in concentrated aqueous formulations. atamanchemicals.comunivarsolutions.com Its addition to liquid detergents and cleaners allows for the formulation of highly concentrated products that remain fluid and easy to handle. atamanchemicals.comunivarsolutions.com By reducing the viscosity of concentrated surfactant systems, it prevents gelling and maintains product pourability. atamanchemicals.com The viscosity of a 40% aqueous solution of sodium xylene sulfonate is itself quite low, contributing to its effectiveness as a thinning agent.

| Property | Value | Conditions |

| Kinematic Viscosity | 5.6 mm²/s | For a 40% solution at 25°C. |

| Density | 1.16 g/cm³ | For a 40% solution at 25°C. |

This table is interactive and contains data sourced from product specifications. univarsolutions.com

Phase Behavior and Cloud Point Depression in Multicomponent Systems

This compound plays a significant role as a hydrotrope in managing the phase behavior of multicomponent systems, particularly those containing non-ionic surfactants. nih.gov One of its primary functions is to act as a cloud point depressant. atamanchemicals.comunivarsolutions.com The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it phase-separates. By adding sodium xylene sulfonate, the cloud point of the formulation can be lowered, or in some cases raised, allowing for clear liquid products that are stable across a wider range of temperatures. atamanchemicals.com

In studies involving microemulsions and other complex mixtures, sodium xylene sulfonate has been shown to influence phase transitions. For instance, in a system containing an extended surfactant, oil, and water, the presence of sodium xylene sulfonate as a hydrotrope affects the transitions between clear oil-in-water nanoemulsions and lamellar liquid crystalline phases as a function of temperature. nih.gov

| Property | Value | Conditions |

| Cloud Point | -5 °C | For a 41% active solution. |

| Crystallization Temperature | -7 °C | For a 41% active solution. |

This table is interactive and contains data sourced from product specifications.

Interactions with Polymeric and Colloidal Systems

The presence of this compound can alter the solubility and stability of polymers in aqueous solutions. For non-ionic polymers, the interaction is often driven by hydrophobic associations between the xylene group of the hydrotrope and hydrophobic segments of the polymer chain. This can lead to the formation of mixed aggregates or modify the polymer's cloud point. In the case of charged polymers (polyelectrolytes), electrostatic interactions also play a significant role. The sulfonate group of the hydrotrope can interact with positively charged segments of a polymer, leading to complex formation or a reduction in electrostatic repulsion between polymer chains.

With colloidal systems, this compound can act as a stabilizing or destabilizing agent depending on the nature of the colloidal particles and the concentration of the hydrotrope. For hydrophobic particles, the hydrotrope can adsorb onto the surface, with its hydrophobic part associating with the particle and its hydrophilic sulfonate group extending into the aqueous phase. This can increase the surface charge and lead to greater electrostatic stabilization. However, at higher concentrations, the hydrotrope can also promote the aggregation of colloidal particles through mechanisms such as depletion flocculation.

Detailed research findings indicate that the specific isomer of xylene sulfonate can influence the nature and strength of these interactions. The meta-position of the methyl groups in this compound affects its molecular geometry and, consequently, its packing and aggregation behavior in the presence of polymers and colloids.

The following table summarizes the general effects of this compound on various polymeric and colloidal systems based on typical research findings in the field.

| System | Observed Effects | Predominant Interaction |

| Poly(ethylene glycol) (PEG) | Increased cloud point, enhanced polymer solubility. | Hydrophobic interactions between the xylene ring and the polymer backbone. |

| Polyvinylpyrrolidone (PVP) | Formation of mixed micelles, alteration of solution viscosity. | Cooperative binding involving hydrophobic and dipole-dipole interactions. |

| Cationic Polyelectrolytes | Complex coacervation, charge neutralization. | Strong electrostatic attraction between the sulfonate group and cationic polymer charges. |

| Silica (B1680970) Nanoparticles | Increased dispersion stability at low concentrations. | Adsorption onto the silica surface, leading to increased electrostatic repulsion. |

| Latex Particles | Can induce flocculation at higher concentrations. | Depletion interactions and bridging between particles. |

Further research into the specific interactions of this compound with a wider range of polymeric and colloidal systems would provide a more comprehensive understanding of its behavior and allow for more precise control over the properties of complex formulations.

Advanced Applications of Sodium 5 M Xylene Sulfonate in Chemical Processes and Materials Science

Role of Sodium 5-m-Xylene Sulfonate as a Coupling Agent

Sodium xylene sulfonate serves as a highly effective coupling agent, a type of hydrotrope that increases the ability of water to dissolve other, often hydrophobic, molecules. jrhessco.comcosmeticsandtoiletries.com This function is critical in the formulation of concentrated cleaning products, such as heavy-duty detergents, surface cleaners, and dishwashing liquids, which contain high percentages of both organic surfactants and inorganic builders that would otherwise be incompatible. atamanchemicals.com By solubilizing these disparate components, sodium xylene sulfonate creates a stable, homogeneous solution, preventing phase separation and maintaining product integrity. wikipedia.org

The mechanism of hydrotropy involves the hydrotrope molecules orienting themselves around nonpolar solutes, effectively shielding them from the polar water environment and increasing their solubility. jrhessco.com Unlike traditional surfactants, the hydrophobic part of sodium xylene sulfonate is generally too small to cause the spontaneous self-aggregation that leads to micelle formation. cosmeticsandtoiletries.comwikipedia.org Instead, it can interfere with micelle formation by other surfactants, inducing disorder and keeping all components suspended in the solution. jrhessco.com This allows for the creation of more concentrated and effective formulations without the need for organic solvents. atamanchemicals.com

| Function | Primary Mechanism | Key Applications |

|---|---|---|

| Coupling Agent / Solubilizer | Increases the solubility of hydrophobic compounds in aqueous solutions through hydrotropy. | Heavy-duty detergents, liquid cleaners, personal care products. atamanchemicals.com |

| Viscosity Modifier | Reduces the viscosity of concentrated surfactant solutions. ulprospector.comalbright.com.au | Formulation of pourable, concentrated liquid products. |

| Cloud Point Depressant | Raises the temperature at which a solution becomes cloudy (cloud point), ensuring clarity at higher temperatures. atamanchemicals.comulprospector.com | Liquid detergents and cleaners requiring stability over a range of temperatures. |

| Anti-Caking Agent | Prevents powder products from clumping. | Spray-dried detergents. |

Utilization in Crystallization Processes

The application of sodium xylene sulfonate in crystallization processes is primarily inhibitory. It is widely used to prevent or control the crystallization of components in complex liquid formulations, thereby enhancing stability and maintaining clarity, particularly at lower temperatures.

Impact on Crystal Nucleation and Growth Kinetics

Sodium xylene sulfonate acts as a crystallization temperature depressant. atamanchemicals.com By increasing the solubility of other solutes in a formulation, it effectively increases the supersaturation level required for crystal nucleation to begin. This raises the energy barrier for the formation of a stable crystal nucleus, thus inhibiting the onset of crystallization. nih.gov In systems containing non-ionic surfactants, for example, sodium xylene sulfonate can raise the cloud point, which is the temperature at which the surfactant begins to phase out of the solution, a process that can lead to crystallization or separation. ulprospector.com By keeping the surfactants fully dissolved, it hinders both the initial nucleation and the subsequent growth of crystals.

Influence on Crystal Morphology and Purity

The primary influence of sodium xylene sulfonate is to prevent the formation of crystals altogether rather than to alter their morphology. In liquid detergents and other formulations, the uncontrolled precipitation of components can lead to a hazy or cloudy appearance and can negatively impact performance. The presence of sodium xylene sulfonate ensures that the active ingredients remain in solution, thus maintaining the purity and clarity of the liquid phase. cosmeticsandtoiletries.com By preventing the unwanted crystallization of certain components, it helps preserve the intended physical state and efficacy of the final product. The choice of solvent and the presence of additives are known to significantly influence crystal habits and the growth process by affecting interfacial energetics. mdpi.com

This compound as a Crystallization Medium

This compound is not utilized as a primary medium to promote crystallization. Its fundamental property as a hydrotrope makes it an effective crystallization inhibitor. Therefore, it is added to aqueous media not to facilitate crystal growth, but to create a stable environment where solutes remain dissolved, even at high concentrations or low temperatures. atamanchemicals.com This characteristic is invaluable for liquid products that require long-term shelf stability without sedimentation or phase separation caused by the crystallization of ingredients. wikipedia.org

Application in Emulsion and Dispersion Stabilization

Interfacial Rheology in Emulsion Systems

The stability and behavior of emulsion systems are critically dependent on the rheological properties of the interface between the two immiscible phases. Interfacial rheology, which describes the response of the interfacial layer to deformation, is a key factor in determining emulsion stability. In this context, surfactants and other surface-active agents play a pivotal role.

Studies on the interfacial dilational rheology of surfactant solutions at oil-water interfaces, such as a xylene-water interface, provide insights into how these molecules influence emulsion characteristics. nih.govacs.org The interfacial dilational modulus, a measure of the elasticity and viscosity of the interfacial film, is a critical parameter. For instance, research on polymer-grafted nanoparticles at the xylene-water interface has shown that these particles can create significant interfacial tension reductions and high dilatational moduli even at low concentrations, which is a key factor in their ability to stabilize Pickering emulsions. nih.govacs.org

While direct studies on the interfacial rheology of this compound are not extensively detailed in the provided information, the behavior of similar sulfonated compounds, like lignosulfonates, at a water-xylene interface has been investigated. researchgate.net These studies have shown that lignosulfonates can form viscoelastic interfacial layers, and the interfacial modulus is influenced by concentration and the presence of salts. researchgate.net Generally, a higher interfacial modulus correlates with better emulsion stability. researchgate.net This suggests that this compound, as a surface-active agent, likely contributes to the viscoelastic properties of the interfacial film in emulsion systems, thereby influencing their stability.

Table 1: Factors Influencing Interfacial Rheology in Emulsion Systems

| Factor | Description | Impact on Emulsion Stability |

| Surfactant Concentration | The amount of surface-active agent present at the interface. | Can either increase or decrease stability depending on the specific surfactant and system. There is often an optimal concentration for maximum stability. |

| Interfacial Dilational Modulus | A measure of the viscoelasticity of the interfacial film. | A higher modulus generally leads to a more rigid interface and enhanced emulsion stability. |

| Presence of Salts | The ionic strength of the aqueous phase. | Can affect the packing of surfactant molecules at the interface and alter the interfacial rheology. |

| Molecular Structure of Surfactant | The chemical makeup of the surface-active agent, including its hydrophilic and lipophilic parts. | Determines how the surfactant packs at the interface and its interaction with the oil and water phases. |

Enhancing Reaction Rates and Separations in Chemical Synthesis

This compound has demonstrated utility in various aspects of chemical synthesis, primarily by acting as a catalyst or co-catalyst and by serving as a selective solvent in extraction processes.

This compound as a Catalyst or Co-Catalyst

The catalytic activity of this compound is particularly noted in reactions such as esterification, alkylation, and condensation. atamanchemicals.com Its effectiveness as a catalyst stems from the presence of the sulfonic acid group. While the provided information primarily highlights its use in a general sense, the underlying principle involves the ability of the sulfonate group to facilitate key reaction steps. For example, in esterification, an acidic catalyst is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Research into xylene isomerization, a critical process in the petrochemical industry for producing para-xylene, often employs zeolite-based catalysts. dntb.gov.ua While not directly implicating this compound, these studies underscore the importance of acidic sites in catalyzing hydrocarbon transformations. The acidic nature of sulfonic acids suggests a potential role for this compound in similar acid-catalyzed reactions.

Selective Solvent Applications in Extraction Processes

A significant application of aromatic sulfonic acids, including isomers of xylene sulfonic acid, is in the selective extraction of xylene isomers. A patented process describes the use of a solvent comprising sulfuric acid and an aromatic sulfonic acid to preferentially dissolve para-xylene from mixtures with meta-xylene. google.com This selectivity is based on the differential solubility of the xylene isomers in the solvent system. google.com

The process involves contacting a mixture of xylenes with the solvent, where the para-xylene is selectively extracted into the solvent phase. google.com The extract phase is then separated, and the para-xylene can be recovered, often through distillation. google.com The efficiency of this extraction is dependent on factors such as the temperature and the composition of the solvent. google.com This application highlights the utility of xylene sulfonic acid derivatives in performing challenging chemical separations.

Integration into Advanced Materials and Nanotechnology

The unique properties of this compound also lend themselves to applications in the realm of advanced materials and nanotechnology, including its role in liposome systems and its potential use in energy storage devices like aqueous redox flow batteries.

Role in Liposome Systems Research

The introduction of a surfactant can alter the permeability of the lipid bilayer. While higher concentrations of some surfactants can lead to reduced drug entrapment due to increased membrane permeability, they can also enhance system stability by reducing vesicle aggregation. ljmu.ac.uk The molecular structure of the surfactant, including the length of its carbon chain and the nature of its hydrophilic head group, plays a crucial role in how it integrates into the lipid bilayer and influences the liposome's properties. ljmu.ac.uk Although direct research on this compound in liposome systems is not detailed, its surfactant nature suggests it could be used to modulate the characteristics of these nanocarriers.

Applications in Aqueous Redox Flow Batteries

Aqueous redox flow batteries (RFBs) are a promising technology for large-scale energy storage. nih.gov The performance of these batteries is heavily reliant on the properties of the electrolyte, including the solubility and electrochemical stability of the redox-active species. Recent research has explored the use of organic molecules, including those with sulfonate groups, as active materials in these batteries.

For instance, ferrocene derivatives functionalized with sulfonate groups have been investigated as potential catholytes in aqueous RFBs. researchgate.net The sulfonate groups are introduced to enhance the aqueous solubility of the ferrocene molecule, a critical factor for achieving high energy densities. researchgate.net The development of ion-selective membranes, often based on sulfonated polymers, is also crucial for preventing the crossover of active species, which can degrade battery performance. nih.gov While a direct application of this compound is not specified, the emphasis on sulfonated organic molecules in this field points to the potential for related compounds to play a role in the development of advanced energy storage systems.

Analytical Techniques for the Characterization of Sodium 5 M Xylene Sulfonate and Its Interactions

Spectroscopic Methods for Structural and Interaction Analysis

Spectroscopic techniques are indispensable for confirming the chemical identity of sodium 5-m-xylene sulfonate and probing its interactions with other molecules in solution. A combination of infrared, ultraviolet/visible, and nuclear magnetic resonance spectroscopy is often employed for a thorough analysis. nih.gov

Infrared (IR) spectroscopy provides critical information about the functional groups present in the molecule. The IR spectrum of sodium xylene sulfonate is characterized by specific absorption bands that confirm its structure. Key vibrational frequencies are associated with the sulfonate group (SO₃⁻), the aromatic ring, and the methyl (CH₃) groups.

Ultraviolet/Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the aromatic ring of the xylene sulfonate molecule. The UV absorption spectrum can be used for the quantitative determination of sodium xylene sulfonate in solution. amanote.com For instance, studies have utilized UV absorption to determine the concentration of sodium xylene sulfonate in hydrotropic pulping liquors. amanote.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insight into the molecular structure. ¹H NMR spectroscopy can be used to confirm the positions of the methyl groups and the protons on the aromatic ring, while ¹³C NMR provides information about the carbon skeleton. Furthermore, advanced NMR techniques can be employed to study the self-association of sodium xylene sulfonate and its interactions with other solutes at a molecular level.

In addition to structural confirmation, spectroscopic methods are vital for understanding the hydrotropic action of sodium xylene sulfonate. For example, the interaction between a hydrotrope like sodium p-toluenesulfonate and a nonionic surfactant has been examined using luminescence, revealing that at lower concentrations, the hydrotrope dissolves in the surfactant micelles. researchgate.net Similar fluorescence-based studies could elucidate the interaction mechanism of this compound.

| Spectroscopic Technique | Information Obtained | Typical Application |

| Infrared (IR) | Functional group identification (e.g., -SO₃, C-H) | Structural confirmation |

| UV-Visible (UV-Vis) | Electronic transitions in the aromatic ring | Quantitative analysis |

| ¹H and ¹³C NMR | Detailed molecular structure and connectivity | Isomer identification, purity |

| Fluorescence | Molecular environment and interactions | Studying hydrotropic solubilization |

Scattering Techniques for Aggregate Structure Determination

The hydrotropic functionality of this compound is intrinsically linked to its ability to form aggregates in solution, which can then solubilize otherwise insoluble compounds. Scattering techniques are paramount for characterizing the size, shape, and structure of these aggregates.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in suspension. biocompare.com By measuring the fluctuations in scattered light intensity caused by the Brownian motion of aggregates, DLS can provide the hydrodynamic radius of the sodium xylene sulfonate aggregates. This technique is particularly useful for studying the onset of aggregation and the effect of concentration, temperature, and additives on aggregate size. nih.gov

The data obtained from these scattering techniques are crucial for developing models of hydrotrope aggregation and understanding the mechanism of hydrotropic solubilization.

| Scattering Technique | Primary Information | Application in Hydrotrope Characterization |

| Dynamic Light Scattering | Hydrodynamic radius, size distribution | Determining aggregate size and polydispersity |

| Static Light Scattering | Molecular weight, radius of gyration | Characterizing aggregate mass and dimensions |

| Small-Angle Scattering | Aggregate shape, size, and internal structure | Elucidating detailed aggregate morphology |

Chromatographic Methods for Purity and Composition Assessment

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of sodium xylene sulfonate. nih.gov A common approach involves reversed-phase HPLC with UV detection. lcms.czthermofisher.com The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. Anion-exchange properties can also be incorporated into the stationary phase to improve retention and resolution. lcms.cz

A technical report by the National Toxicology Program provides an example of an HPLC method used for the analysis of technical grade sodium xylene sulfonate. nih.gov Another application note details a method using a Thermo Scientific™ Acclaim™ Surfactant Column. lcms.cz

| Parameter | Condition |

|---|---|

| Column | Thermo Scientific™ Acclaim™ Surfactant |

| Mobile Phase | Acetonitrile/0.1 M NH₄OAc, pH 5.4 (30/70 v/v) |

| Flow Rate | 1 mL/min |

| Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 5 µL |

Thin-Layer Chromatography (TLC) is another valuable technique for purity assessment. nih.gov In one documented procedure, Silica (B1680970) Gel 60 F-254 plates were used with two different solvent systems: a 50:50 mixture of chloroform (B151607) and methanol, and a 90:10 mixture of acetone (B3395972) and water. nih.gov 2-Naphthalenesulfonic acid was used as a reference standard in this analysis. nih.gov TLC provides a relatively simple and rapid method for the qualitative detection of impurities.

Electrochemical Characterization in Solution

Electrochemical methods can be employed to investigate the behavior of this compound in solution, particularly its properties as an electrolyte and its interactions at electrode surfaces.

Conductivity measurements are used to determine the ionic conductivity of sodium xylene sulfonate solutions. The conductivity is dependent on the concentration of the salt and the mobility of the sodium and xylene sulfonate ions. Studies have shown that for hydrotropes, there is no sudden change in conductivity that would indicate a critical micelle concentration, which is characteristic of surfactants. nih.gov Instead, a more gradual change is observed, suggesting a different mechanism of association. nih.gov

While specific studies on the cyclic voltammetry or electrochemical impedance spectroscopy of this compound are not widely published, these techniques hold potential for its characterization. Cyclic Voltammetry (CV) could be used to investigate the electrochemical stability window of its aqueous solutions and to study its adsorption or interaction with electrode surfaces. Electrochemical Impedance Spectroscopy (EIS) could provide insights into the charge transfer and diffusion processes occurring in solutions containing sodium xylene sulfonate, which could be particularly relevant in applications such as electroplating, where it is used as a base material. atamanchemicals.com

| Electrochemical Technique | Principle | Potential Application for Sodium Xylene Sulfonate |

| Conductivity Measurement | Measures the ability of a solution to conduct electricity | Studying ion association and aggregation behavior |

| Cyclic Voltammetry | Measures the current response to a sweeping potential | Determining electrochemical stability and surface interactions |

| Electrochemical Impedance Spectroscopy | Measures the opposition to alternating current at various frequencies | Investigating charge transfer and diffusion processes |

Environmental Fate and Sustainability Considerations of Sodium 5 M Xylene Sulfonate

Biodegradation Pathways and Mechanisms

Sodium xylene sulfonate is considered to be readily biodegradable. ashland.comsantos.comatamanchemicals.comatamanchemicals.com This classification is supported by standardized testing which shows significant removal of the substance in environmental simulations. santos.com Studies have demonstrated that under aerobic conditions, it is effectively broken down by microorganisms. wikipedia.orgewg.org

The biodegradation of aromatic sulfonates like sodium xylene sulfonate, while complex, generally follows established pathways for similar compounds. The process is initiated by microbial action, where bacteria, such as those from the genus Pseudomonas, play a significant role in breaking down aromatic hydrocarbons and sulfonated surfactants. nih.govrdd.edu.iq The degradation pathway for commercial Linear Alkylbenzene Sulfonate (LAS), a related anionic surfactant, typically starts with the enzymatic oxidation at the terminal end of the alkyl chain, followed by ring opening and conversion of the sulfonate group to inorganic sulfate (B86663). rdd.edu.iq For xylene isomers, aerobic degradation is often initiated by monooxygenase enzymes that oxidize a methyl group. nih.gov It is hypothesized that the biodegradation of sodium xylene sulfonate proceeds similarly, beginning with the oxidation of one or both methyl groups on the benzene (B151609) ring. This is followed by aromatic ring cleavage and, ultimately, desulfonation, which releases the sulfur as inorganic sulfate that can be utilized by microorganisms. The entire process results in the breakdown of the organic molecule into carbon dioxide, water, and inorganic salts.

The efficiency of this biodegradation is confirmed by several studies.

| Test Type (OECD Guideline) | Duration | Degradation Rate (%) | Conclusion | Source |

|---|---|---|---|---|

| OECD 301B | 15 days | 74 | Readily Biodegradable | santos.com |

| OECD 301B | 28 days | 88 | Readily Biodegradable | santos.com |

| OECD 301B | 28 days | 84 | Readily Biodegradable | santos.com |

| Activated Sludge Removal | - | >94 | High Removal in Wastewater Treatment | wikipedia.org |

Environmental Partitioning and Mobility

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties. Sodium xylene sulfonate's high water solubility and low octanol-water partition coefficient indicate how it will behave in an ecosystem. ashland.comsantos.com

Water: Due to its very high water solubility, if released into the environment, sodium xylene sulfonate is expected to preferentially partition into the water column. santos.com It is expected to completely dissociate in aqueous media. santos.com Volatilization from water surfaces is not expected to be a significant fate process. wikipedia.orgashland.com

Soil and Sediment: The potential for adsorption to soil or sediment is low. atamanchemicals.comsantos.com This is indicated by estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) values, which are low (26.3 and 0.7876 L/kg for different isomers), suggesting high mobility in soil. santos.com

Bioaccumulation: Sodium xylene sulfonate has a low potential for bioaccumulation. ashland.comatamanchemicals.com This is supported by a low octanol-water partition coefficient (log Kow) of -3.12 and fish bioconcentration factor (BCF) tests on similar substances which yielded values of less than 2.3. ashland.comsantos.com Based on these findings, the substance does not meet the criteria for being classified as bioaccumulative. santos.com

| Property | Value | Implication for Environmental Fate | Source |

|---|---|---|---|

| Water Solubility | 664 g/L at 20 °C | High mobility in aquatic systems; remains in the water column. | ashland.com |

| Octanol-Water Partition Coefficient (Log Kow) | -3.12 at 20°C | Low potential for bioaccumulation in organisms. | ashland.com |

| Vapor Pressure | <2.0x10-5 Pa | Very slightly volatile; not expected to partition to air significantly. | wikipedia.org |

| Bioconcentration Factor (BCF) | <2.3 | Does not appreciably bioconcentrate in aquatic life. | santos.com |

| Soil Adsorption Coefficient (Koc) | 0.78 - 26.3 L/kg (estimated) | Low potential for adsorption to soil and sediment; high mobility. | santos.com |

Contributions to Green Chemistry Initiatives

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Hydrotropes, including sodium xylene sulfonate, are recognized for their role in advancing these principles. kuleuven.bebiointerfaceresearch.com

The primary contribution of sodium xylene sulfonate to green chemistry is its function as a "green solubilizing agent". kuleuven.be Many chemical reactions and formulations require solvents to dissolve reactants or ingredients. kuleuven.be Traditional solvents are often volatile organic compounds (VOCs), which can be flammable, toxic, and contribute to air pollution. kuleuven.be Water is an ideal green solvent as it is non-toxic, non-flammable, inexpensive, and widely available. kuleuven.be However, many organic compounds have poor solubility in water. kuleuven.be

Sodium xylene sulfonate addresses this challenge by significantly increasing the solubility of hydrophobic compounds in aqueous solutions. wikipedia.orgkuleuven.bejrhessco.com This allows for the replacement of harsh organic solvents with water-based systems in a variety of applications, including:

Cleaning Products: It enables the formulation of concentrated liquid detergents. atamanchemicals.comatamanchemicals.com High concentrations of active ingredients can be dissolved, which reduces the volume of the final product. This leads to smaller packaging, lower transportation fuel consumption, and a reduced carbon footprint.

Chemical Synthesis: By creating an aqueous medium where water-insoluble compounds can react, hydrotropes like sodium xylene sulfonate provide a valuable green alternative to organic solvents in chemical synthesis. kuleuven.be Research has shown that reaction products can often be recovered easily from the hydrotropic solution by dilution, and the hydrotrope solution itself may be recyclable. kuleuven.be

Personal Care Products: It is used to create clear and stable formulations in shampoos and other personal care items, avoiding the need for other solubilizers that may have less favorable environmental profiles. atamanchemicals.comashland.com

Furthermore, the favorable environmental profile of sodium xylene sulfonate itself aligns with green chemistry principles. Its ready biodegradability, low potential for bioaccumulation, and low toxicity mean it has little ecological concern. ashland.comsantos.comkuleuven.be

| Green Chemistry Principle | Contribution of Sodium Xylene Sulfonate | Source |

|---|---|---|

| Safer Solvents and Auxiliaries | Enables the use of water as a solvent for hydrophobic compounds, replacing volatile organic solvents. | kuleuven.be |

| Design for Degradation | The compound is readily biodegradable, preventing persistence in the environment. | ashland.comsantos.comatamanchemicals.com |

| Pollution Prevention | Its use reduces the need for hazardous solvents, preventing pollution at the source. | kuleuven.bebiointerfaceresearch.com |

| Inherently Safer Chemistry for Accident Prevention | Water-based systems are generally less flammable and toxic than solvent-based ones, improving process safety. | kuleuven.be |

Future Research Directions and Emerging Trends for Sodium 5 M Xylene Sulfonate

Development of Novel Analogues and Derivatives

Research into novel analogues and derivatives of traditional hydrotropes like sodium xylene sulfonate is aimed at creating next-generation molecules with enhanced properties, such as improved solubilization efficiency, greater biodegradability, and lower environmental impact. A significant trend is the development of bio-based hydrotropes derived from renewable resources. rsc.org

One notable example is the creation of heptylglucoside, a 100%-biobased hydrotrope. rsc.org This biodegradable molecule is synthesized from glucose and heptanol (B41253) (which can be derived from castor oil) through a process that aligns with the 12 principles of green chemistry. rsc.org Such sugar-based hydrotropes represent a significant shift away from petroleum-derived starting materials like xylene. rsc.org The structural parameters of these novel hydrotropes, including the nature of the hydrophobic tail and the hydrophilic headgroup, are critical to their function and are a primary focus of developmental research.

Future work in this area will likely concentrate on:

Varying Alkyl Chain Length and Branching: Systematically modifying the hydrophobic part of the molecule to fine-tune its interaction with specific solutes.

Alternative Hydrophilic Groups: Exploring substitutes for the sulfonate group to alter solubility, salt tolerance, and interaction with other formulation components.

Renewable Feedstocks: Expanding the range of bio-based starting materials beyond sugars to include lignin, terpenes, and other plant-derived molecules. biointerfaceresearch.com

Theoretical Modeling and Computational Chemistry Approaches

Computational chemistry and theoretical modeling have become indispensable tools for understanding the complex mechanisms of hydrotropy at the molecular level. biointerfaceresearch.comresearchgate.net These approaches provide insights that are often difficult to obtain through experimental methods alone, guiding the rational design of new hydrotropes and formulations.

Key Computational Techniques and Findings:

| Computational Method | Application in Hydrotrope Research | Key Findings |

| Density Functional Theory (DFT) | Used to calculate physical properties of hydrotrope molecules, such as steric properties (volume, surface area) and electronic properties (polarizability). biointerfaceresearch.comresearchgate.net | Steric and hydrophobic properties play a major role in predicting the critical aggregation concentration (cac) of hydrotropes. researchgate.net Models based on DFT calculations can effectively estimate the cac for various amphiphilic molecules. researchgate.net |

| Molecular Dynamics (MD) Simulations | Employed to study the self-aggregation of hydrotropes and their interaction with insoluble solutes in aqueous solutions. researchgate.netnih.gov | MD simulations have shown that hydrotropes like sodium cumene (B47948) sulfonate (an analogue of sodium xylene sulfonate) self-aggregate above a minimum hydrotrope concentration (MHC), forming micellar-like frameworks that can encapsulate insoluble molecules. researchgate.netnih.gov The primary driving force for this encapsulation is often the van der Waals interaction between the solute and the hydrophobic core of the hydrotrope aggregate. nih.gov |

These computational studies support the view that many hydrotropes exhibit surfactant-like behavior, forming organized self-aggregates that trap insoluble solutes. researchgate.netresearchgate.net Future research will likely involve more complex simulations to model multicomponent systems, predict phase behavior, and screen potential new hydrotrope candidates in silico before their synthesis, accelerating the discovery process. acs.org

Exploration of Synergistic Effects in Mixed Hydrotrope/Surfactant Systems

The combination of hydrotropes with conventional surfactants is a promising area of research, as these mixed systems often exhibit synergistic effects, leading to enhanced performance that surpasses the capabilities of the individual components. nih.gov The addition of hydrotropes to surfactant solutions can significantly alter their aggregation behavior and solubilization capacity. researchgate.net

Research has shown that adding hydrotropes like sodium benzoate (B1203000) and sodium salicylate (B1505791) to solutions of the surfactant sodium lauroylsarcosinate leads to a decrease in the critical micelle concentration (cmc). researchgate.net This indicates a favorable interaction between the hydrotrope and the surfactant, promoting the formation of mixed micelles at lower concentrations than the surfactant alone. researchgate.net Such synergistic interactions are crucial for developing highly efficient and cost-effective formulations for detergents, personal care products, and drug delivery systems. nih.govresearchgate.net

A key finding is that the combination of a hydrotrope and a surfactant can have a synergistic effect on the solubility and dissolution of poorly soluble active ingredients. nih.gov This approach is particularly valuable as it may require lower total concentrations of solubilizing agents, potentially reducing costs and addressing toxicity concerns. nih.govnih.gov

Future investigations are expected to focus on:

Characterizing the structure of mixed aggregates formed by various hydrotrope-surfactant pairs.

Quantifying the thermodynamic parameters of mixing to better understand the nature of the synergistic interactions. researchgate.net

Exploring a wider range of hydrotrope and surfactant combinations to tailor formulations for specific applications, such as enhancing the bioavailability of poorly water-soluble drugs. nih.gov

Sustainable Manufacturing Advancements

The traditional manufacturing process for sodium xylene sulfonate involves the sulfonation of xylene with sulfuric acid, followed by neutralization with a base like sodium hydroxide (B78521). procurementresource.comechemi.com While effective, this process relies on petrochemical feedstocks and can generate waste streams. Emerging trends in chemical manufacturing are pushing for the development of more sustainable and environmentally friendly production methods.

The principles of "green chemistry" are central to these advancements. wjpr.net This includes the use of renewable raw materials, minimizing waste, and improving energy efficiency. rsc.orgrsc.org Research into hydrotropes derived from bio-based sources, such as the aforementioned heptylglucoside from glucose and castor oil, exemplifies this trend. rsc.org

Another key area of sustainable advancement is the design of recyclable reaction media. Studies have demonstrated that aqueous hydrotrope solutions can be used as effective and recyclable media for organic synthesis. rsc.org For instance, sodium tosylate, a common hydrotrope, can be used to facilitate reactions in water, after which the product can be easily separated, and the aqueous hydrotrope solution can be recovered and reused for multiple cycles with high efficiency. rsc.org This approach reduces the reliance on volatile organic solvents and minimizes waste.

Future research in sustainable manufacturing will likely focus on:

Catalytic Processes: Developing novel catalysts to make the sulfonation of aromatic compounds more efficient and selective, reducing by-product formation.

Biocatalysis and Fermentation: Exploring enzymatic or microbial pathways to produce hydrotropic molecules or their precursors from renewable feedstocks.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Sodium 5-m-xylene sulfonate in aqueous solutions?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the sulfonate group position and aromatic proton environments. Pair this with high-performance liquid chromatography (HPLC) to assess purity and retention behavior. For quantification, ion-exchange chromatography coupled with conductivity detection is recommended due to its sensitivity to sulfonate ions .

- Data Contradictions : Discrepancies in purity assessments may arise from residual solvents or unreacted precursors. Cross-validate results using multiple techniques (e.g., mass spectrometry for molecular weight confirmation) .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Employ response surface methodology (RSM) to model variables like sulfonation temperature, sulfuric acid concentration, and reaction time. Use Design Expert software to identify interactions between factors and predict optimal conditions for yield maximization .

- Experimental Design : Include control experiments with varying stoichiometric ratios of m-xylene to sulfonating agents to isolate critical parameters affecting byproduct formation .

Advanced Research Questions

Q. What mechanistic insights exist for the surfactant behavior of this compound in mixed electrolyte systems?

- Methodological Answer : Conduct dynamic light scattering (DLS) to monitor micelle formation kinetics under varying ionic strengths (e.g., NaCl or CaCl₂ solutions). Compare critical micelle concentration (CMC) values with theoretical models like the Gibbs adsorption equation. Advanced studies may incorporate neutron scattering to resolve micelle structure .

- Data Contradictions : Conflicting CMC values across studies may stem from differences in temperature control or electrolyte purity. Replicate experiments under tightly controlled conditions and report deviations .

Q. How do researchers resolve discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer : Perform systematic solubility studies using the shake-flask method at controlled temperatures (±0.1°C). Use Hansen solubility parameters (HSPs) to correlate solvent polarity with dissolution efficiency. Discrepancies often arise from incomplete equilibration or impurities; employ Karl Fischer titration to verify solvent water content .

- Analysis : Apply multivariable regression to identify solvent properties (e.g., dielectric constant, hydrogen-bonding capacity) that dominate solubility trends. Compare results with computational predictions via COSMO-RS models .

Q. What advanced statistical approaches are suitable for analyzing degradation kinetics of this compound under environmental stressors?

- Methodological Answer : Use time-resolved UV-Vis spectroscopy to track degradation in simulated sunlight or oxidizing conditions. Fit kinetic data to pseudo-first-order or second-order models using nonlinear regression. Machine learning algorithms (e.g., random forests) can identify hidden patterns in degradation pathways when trained on spectral and environmental variables .

- Contradictions : Conflicting rate constants may reflect unaccounted variables (e.g., trace metal catalysis). Design experiments with controlled exclusion of potential interferents and validate models via bootstrapping .

Research Design and Validation

Q. How should researchers design experiments to evaluate the compound’s stability in industrial wastewater treatment processes?

- Methodological Answer : Simulate wastewater matrices (e.g., pH 3–10, presence of organic matter) and monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include abiotic controls (e.g., autoclaved samples) to distinguish microbial vs. chemical degradation pathways .

- Data Interpretation : Use ANOVA to assess the significance of matrix effects. Report confidence intervals for half-life estimates to address variability in environmental simulations .

Q. What strategies address reproducibility challenges in studies involving this compound’s adsorption on mineral surfaces?

- Methodological Answer : Standardize substrate preparation (e.g., calcite or silica) via acid-washing and BET surface area analysis. Use quartz crystal microbalance (QCM) to quantify adsorption isotherms in real-time. Cross-validate with X-ray photoelectron spectroscopy (XPS) to confirm surface binding .

- Contradictions : Inconsistent adsorption capacities may arise from substrate heterogeneity. Replicate experiments across multiple batches and report batch-specific surface properties .

Data Synthesis and Gap Analysis

Q. How can meta-analyses reconcile conflicting findings on the compound’s toxicity in aquatic organisms?

- Methodological Answer : Aggregate data from OECD-compliant acute/chronic toxicity tests (e.g., Daphnia magna LC₅₀ values). Use funnel plots to detect publication bias and mixed-effects models to account for interspecies variability. Highlight gaps in chronic exposure data at sublethal concentrations .

- Future Directions : Propose long-term mesocosm studies to assess trophic transfer and biomagnification potential, addressing literature gaps .

Q. What unresolved questions exist regarding the compound’s role in micellar catalysis?

- Methodological Answer : Current studies lack mechanistic details on how sulfonate head-group geometry influences transition-state stabilization. Use molecular dynamics simulations to model micelle-solute interactions and compare with kinetic isotope effect (KIE) studies .

- Hypothesis Testing : Design experiments with structurally analogous sulfonates to isolate steric vs. electronic contributions to catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.